N-(3,4-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide
Overview
Description
“N-(3,4-dimethylphenyl)-N’-(2-hydroxypropyl)ethanediamide” is an organic compound that belongs to the class of amides This compound features a phenyl ring substituted with two methyl groups and an ethanediamide backbone with a hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,4-dimethylphenyl)-N’-(2-hydroxypropyl)ethanediamide” typically involves the reaction of 3,4-dimethylphenylamine with 2-hydroxypropylamine in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. Optimization of reaction parameters such as temperature, pressure, and solvent choice would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
“N-(3,4-dimethylphenyl)-N’-(2-hydroxypropyl)ethanediamide” can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The amide groups can be reduced to amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, “N-(3,4-dimethylphenyl)-N’-(2-hydroxypropyl)ethanediamide” can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound could be studied for its potential as a pharmacophore in drug design. Its structural features might allow it to interact with specific biological targets.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which “N-(3,4-dimethylphenyl)-N’-(2-hydroxypropyl)ethanediamide” exerts its effects would depend on its specific application. For example, in a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The hydroxypropyl group could facilitate hydrogen bonding, while the phenyl ring might engage in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-N’-(2-hydroxyethyl)ethanediamide
- N-(3,4-dimethylphenyl)-N’-(2-hydroxypropyl)propanediamide
- N-(3,4-dimethylphenyl)-N’-(2-hydroxypropyl)butanediamide
Uniqueness
“N-(3,4-dimethylphenyl)-N’-(2-hydroxypropyl)ethanediamide” is unique due to the specific positioning of its hydroxypropyl group and the substitution pattern on the phenyl ring. These structural features can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-(2-hydroxypropyl)oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-8-4-5-11(6-9(8)2)15-13(18)12(17)14-7-10(3)16/h4-6,10,16H,7H2,1-3H3,(H,14,17)(H,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGNHZHGJHYQBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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